2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a chloromethyl group and a trifluoromethoxy group attached to the benzoxazole ring. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate reagents. One common method includes the reaction of 2-aminophenols with aldehydes in the presence of an acid catalyst, such as samarium triflate, under mild conditions . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by acid-mediated ring closure .
Industrial Production Methods
Industrial production of benzoxazoles, including this compound, often employs scalable and efficient methods. These methods include the use of reusable acid catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The benzoxazole ring can be formed or modified through cyclization reactions involving different substrates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acid Catalysts: Samarium triflate, Brønsted acids, and CuI.
Nucleophiles: 2-aminophenols, ortho-substituted anilines.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound include substituted benzoxazoles, benzothiazoles, and benzimidazoles .
Scientific Research Applications
2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole include:
- 2-Trifluoromethylbenzoxazole
- 2-Substituted Benzoxazoles
- Benzothiazoles
- Benzimidazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5ClF3NO2 |
---|---|
Molecular Weight |
251.59 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-8-14-6-3-5(16-9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 |
InChI Key |
XFPNPMAPTUJOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)CCl |
Origin of Product |
United States |
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